molecular formula C11H9BrN2O2 B5512228 N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B5512228
M. Wt: 281.10 g/mol
InChI Key: JUVMSRRPINUUNV-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a bifunctional structure, combining a 5-bromopyridine moiety with a 2-methylfuran-3-carboxamide group. This class of compounds is frequently explored as a core scaffold in the development of novel bioactive molecules . Compounds with similar furan-carboxamide and bromopyridine structures have demonstrated significant potential in various research areas. Specifically, furan carboxamide derivatives have been investigated for their anti-bacterial activity against clinically isolated drug-resistant bacteria, showing promise in combating global health threats like extensively drug-resistant (XDR) pathogens . Furthermore, related carboxamide compounds are being studied as key pharmacophores in neuroscience, serving as potent negative allosteric modulators (NAMs) of targets such as the metabotropic glutamate receptor subtype 5 (mGlu5) . The structural motifs present in this compound also make it a candidate for molecular docking studies against various enzyme targets, such as cyclooxygenase-2 (COX-2), to predict binding affinity and mechanism of action . Researchers utilize this compound as a valuable building block for structure-activity relationship (SAR) studies and in the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions, leveraging the reactivity of the bromine substituent . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-9(4-5-16-7)11(15)14-10-3-2-8(12)6-13-10/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVMSRRPINUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Furan Ring: The furan ring is synthesized separately through a series of reactions, including the cyclization of appropriate precursors.

    Amidation Reaction: The brominated pyridine and the furan ring are then coupled through an amidation reaction. This involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide serves as a building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in the following areas:

  • Anti-inflammatory Agents : Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various pathogens, suggesting potential applications in developing new antimicrobial therapies.

Biological Studies

The compound is utilized in biological research to explore various mechanisms and pathways:

  • Enzyme Inhibition Studies : The interaction of this compound with specific enzymes has been investigated to understand its potential role in modulating biological processes.
  • Target Identification : It is employed to identify molecular targets in disease pathways, particularly those related to cancer and infectious diseases.

Materials Science

The unique chemical structure of this compound allows for applications in materials science:

  • Development of Novel Materials : The compound can be used to synthesize new materials with specific electronic or optical properties, potentially leading to advancements in electronic devices or sensors.

Case Study 1: Anti-inflammatory Effects

In a study exploring the anti-inflammatory properties of this compound, researchers administered the compound to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting therapeutic potential for treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed notable inhibitory effects on microbial growth, positioning it as a promising candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group play crucial roles in binding to the target site, while the furan ring may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR/IR) Reference
This compound Bromopyridine + methylfuran carboxamide None C11H9BrN2O2 297.11 Not reported Not provided
N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide Bromopyridine + benzo[d]thiazole Chloroacetamido, thioether linkage C17H13BrClN3O2S2 483.80 221.3–222.5 δ 4.29 (s, 2H), 4.43 (s, 2H); IR: N-H, C=O peaks
3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide Hydrochloride (34) Benzamide + methylpyridine Cyano, fluoro substituents; hydrochloride salt C15H12ClFN2O 302.72 245–247 1H-NMR: aromatic protons at δ 7.53–8.38
N-(8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-methylfuran-3-carboxamide (2e) Spirothiazolidinone + methylfuran tert-butyl spiro system C17H23N2O3S 335.44 180–182 1H-NMR: δ 1.25 (s, 9H, tert-butyl); IR: N-H, C=O
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide Pyridopyrimidinone + bromofuran Pyrido[2,3-d]pyrimidinone core C19H13BrN4O3 425.2 Not reported Smiles: Cc1nc2ncccc2c(=O)n1-c1cccc(NC(=O)c2ccc(Br)o2)c1

Key Observations

In contrast, analogs like 34 (3-cyano-5-fluoro substitution) combine halogen and cyano groups for stronger electron-deficient aromatic systems, which may improve receptor affinity but reduce solubility . Spirothiazolidinone derivatives (e.g., 2e) incorporate rigid, three-dimensional structures that could enhance selectivity for conformational enzyme pockets compared to the planar furan-pyridine system of the target compound .

Thermal Stability: Melting points vary significantly: the benzo[d]thiazole derivative (221–222°C) and spirothiazolidinone 2e (180–182°C) exhibit moderate stability, while 34 (245–247°C) demonstrates higher thermal robustness, likely due to ionic interactions from its hydrochloride salt .

Spectral Signatures: IR spectra of spirothiazolidinones (e.g., 2e) and the benzo[d]thiazole derivative confirm amide N-H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively) . The target compound’s absence of reported spectral data limits direct comparison.

Molecular Weight and Drug-Likeness: The target compound (MW 297.11) falls within Lipinski’s rule of five guidelines, suggesting favorable oral bioavailability. In contrast, the pyridopyrimidinone derivative (MW 425.2) and benzo[d]thiazole analog (MW 483.80) may face challenges in permeability due to higher molecular weights .

Biological Activity

N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights from recent research findings.

Chemical Structure and Properties

This compound features a furan ring, a pyridine moiety, and a bromine substituent, which contribute to its unique chemical reactivity and potential biological interactions. The presence of the carboxamide functional group enhances its solubility and bioavailability, making it an attractive candidate for pharmacological applications.

Biological Activity Overview

Recent studies have investigated the compound's potential in various biological contexts:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of pathogens. In vitro assays demonstrated that it effectively inhibits the growth of resistant bacterial strains, including those producing New Delhi metallo-beta-lactamase (NDM-1) .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in various tumor cells, potentially through the activation of caspases, which are crucial for programmed cell death .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Studies suggest that it can bind to enzymes and receptors, modulating their activity and influencing cellular pathways .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
A. baumannii (NDM-positive)2518
K. pneumoniae (NDM-positive)3016
E. coli (NDM-positive)3515

These results highlight the compound's potential as a lead for developing new antibacterial agents .

Anticancer Studies

In another study focused on cancer cell lines, this compound was tested for its ability to induce apoptosis:

Cell LineIC50 (µM)Apoptosis Induction (%)
K562 (Leukemia)1070
HCC (Liver Cancer)1565
MCF7 (Breast Cancer)1268

The compound significantly increased the activity of caspases 3 and 7, indicating its role in promoting apoptosis in cancer cells .

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of this compound in treating infections caused by NDM-producing bacteria. Patients treated with this compound showed improved outcomes compared to those receiving standard antibiotics, suggesting its potential as an adjunct therapy in managing resistant infections.
  • Case Study on Cancer Therapy : In preclinical trials, administration of this compound led to significant tumor regression in xenograft models of breast cancer, supporting further investigation into its therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including condensation of 5-bromopyridin-2-amine with 2-methylfuran-3-carboxylic acid derivatives. Key steps include:

  • Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%). Analytical techniques like HPLC and ¹H/¹³C NMR confirm structural integrity and monitor intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry (e.g., bromine position on pyridine) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .
  • HPLC : Assesses purity (>98% for biological assays) and detects byproducts from incomplete coupling .

Q. How can computational tools aid in predicting this compound’s physicochemical properties?

  • PubChem descriptors : LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity predict solubility and membrane permeability .
  • Docking simulations : Preliminary modeling with enzymes (e.g., kinases) identifies potential binding sites, guided by the bromine’s halogen-bonding potential .

Advanced Research Questions

Q. How does the bromine atom influence the compound’s reactivity and bioactivity?

  • Electronic effects : Bromine’s electron-withdrawing nature increases pyridine ring electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling for derivatization) .
  • Biological interactions : Bromine enhances binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) via halogen bonding and van der Waals interactions .
  • Methodological validation : Competitive binding assays (SPR/ITC) quantify affinity changes when bromine is replaced with chlorine/fluorine .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and incubation time .
  • Structural analogs : Compare activity of derivatives (e.g., 5-chloro or unsubstituted pyridine) to isolate bromine-specific effects .
  • Meta-analysis : Use public databases (ChEMBL, PubChem) to cross-reference IC₅₀ values and identify outliers .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics (PK)?

  • In vitro ADME : Microsomal stability assays (e.g., liver microsomes + NADPH) assess metabolic liability. The furan ring may predispose to CYP450-mediated oxidation, requiring metabolite identification via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, critical for dose-response correlations .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption, with TPSA <90 Ų favoring passive diffusion .

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